N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide typically involves the formation of the indole ring system followed by functionalization at specific positions. One common method involves the cyclization of N-aryl enamines using transition metal catalysis. For instance, the oxidative cyclization of N-aryl enamines can be achieved using palladium or copper catalysts . Another approach involves the use of diazo compounds and N-alkylanilines with rhodium or copper catalysis to form N-alkylindole-2-carboxylates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methylamine derivatives.
Scientific Research Applications
N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The compound can bind to active sites of enzymes, blocking their activity, or interact with receptors to modulate signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
N-(1H-indol-6-yl)-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: A simpler indole derivative with carboxylic acid functionality.
1-Methylindole: An indole derivative with a methyl group at the nitrogen atom.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1H-indol-6-yl)-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-7-6-12-8-9-19-16(12)10-13/h2-11,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFBIBWDPWZRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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